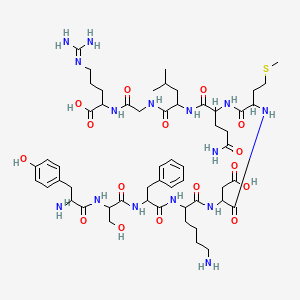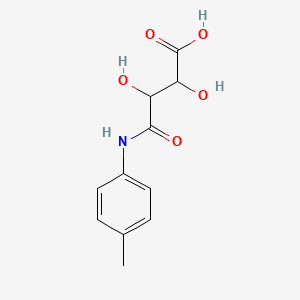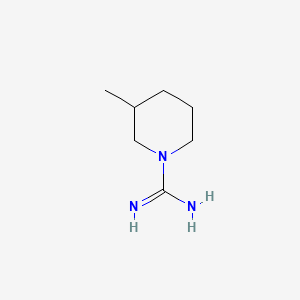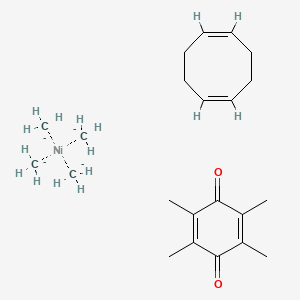
Bis(1,5-cyclooctadiene)(duroquinone)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,5-cyclooctadiene)(duroquinone)nickel: is a coordination complex featuring nickel (0) bound to the alkene groups in two 1,5-cyclooctadiene ligands and a duroquinone ligand. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,5-cyclooctadiene)(duroquinone)nickel typically involves the reduction of nickel (II) acetylacetonate in the presence of 1,5-cyclooctadiene and duroquinone. The reaction proceeds as follows :
Ni(acac)2+2COD+2AlEt3→Ni(COD)2+2acacAlEt2+C2H6+C2H4
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1,5-cyclooctadiene)(duroquinone)nickel undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligand exchange reactions are common, where the 1,5-cyclooctadiene and duroquinone ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange often requires high temperatures and the presence of phosphines or N-heterocyclic carbenes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new nickel complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(1,5-cyclooctadiene)(duroquinone)nickel is widely used as a precatalyst in various nickel-catalyzed reactions, including:
- Suzuki-Miyaura coupling
- Borylation of aryl halides
- Alkene hydroarylation
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through nickel-catalyzed polymerization reactions .
Wirkmechanismus
The mechanism by which Bis(1,5-cyclooctadiene)(duroquinone)nickel exerts its effects involves the activation of the nickel center, which facilitates various catalytic processes. The nickel center can undergo oxidative addition, reductive elimination, and ligand exchange, enabling a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Bis(1,5-cyclooctadiene)nickel
- Bis(triphenylphosphine)dicarbonylnickel
- Nickel(II) acetylacetonate
Uniqueness: Bis(1,5-cyclooctadiene)(duroquinone)nickel is unique due to its stability and versatility as a precatalyst. Its ability to facilitate a wide range of nickel-catalyzed reactions, combined with its air and thermal stability, makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C22H36NiO2-4 |
|---|---|
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;nickel;2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2.C8H12.4CH3.Ni/c1-5-6(2)10(12)8(4)7(3)9(5)11;1-2-4-6-8-7-5-3-1;;;;;/h1-4H3;1-2,7-8H,3-6H2;4*1H3;/q;;4*-1;/b;2-1-,8-7-;;;;; |
InChI-Schlüssel |
JQSUCZTZBUEWKA-XQGFCXCHSA-N |
Isomerische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1/C=C\CC/C=C\C1.[Ni] |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1CC=CCCC=C1.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


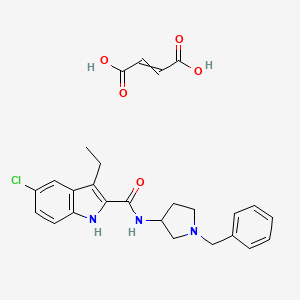
![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
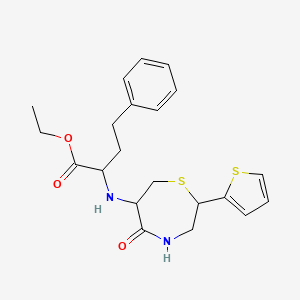

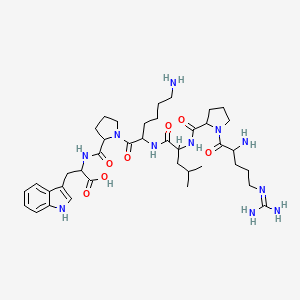
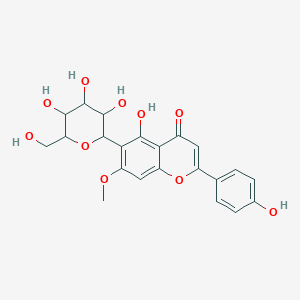

![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
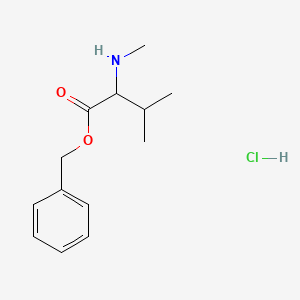
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
